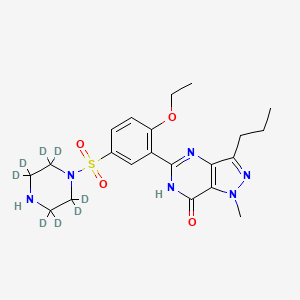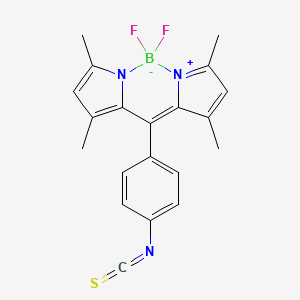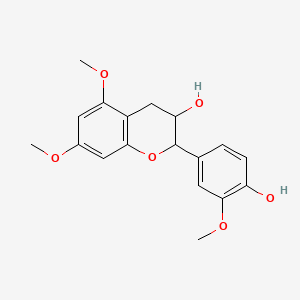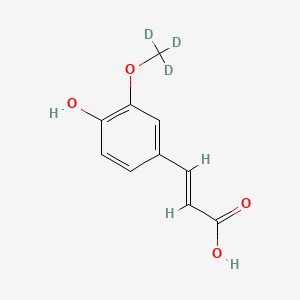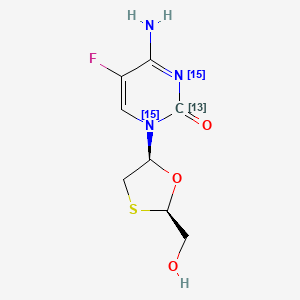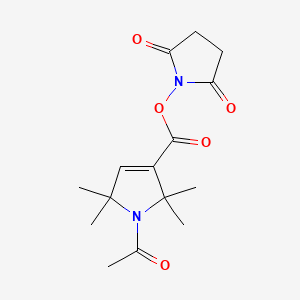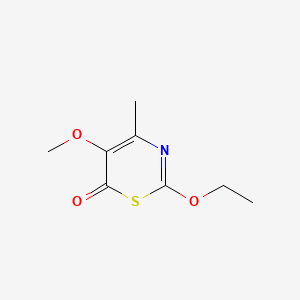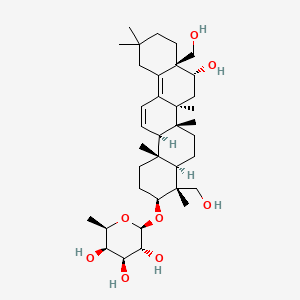
Prosapogenin D
Übersicht
Beschreibung
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum and Bupleurum bicaule. It is a hydrolyzed product of saikosaponin B2 and is known for its significant pharmacological activities, including anti-cancer properties .
Wissenschaftliche Forschungsanwendungen
Prosaikogenin D has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Medicine: Prosaikogenin D exhibits significant anti-cancer activity, particularly against human colon cancer cell lines.
Wirkmechanismus
Target of Action
Prosapogenin D, also known as Prosaikogenin D, has been identified to have multiple molecular targets. The primary targets of this compound are involved in combating obesity . These targets include 115 targets and 44 core targets .
Mode of Action
This compound interacts with its targets to bring about changes that combat obesity . The compound binds to the major therapeutic obesity targets, playing an obesity-inhibitory role .
Biochemical Pathways
The pathways affected by this compound include the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway . These pathways are majorly involved in the anti-obesity effects of this compound .
Pharmacokinetics
Understanding the pharmacokinetics of a prodrug and its active metabolite using a two-step, consecutive, first-order irreversible reaction can provide a basic model for prodrug metabolism .
Result of Action
The result of this compound’s action is the inhibition of obesity. The compound’s binding to obesity targets results in an obesity-inhibitory effect . Furthermore, this compound has been suggested as a potential anti-obesity drug .
Biochemische Analyse
Biochemical Properties
Prosapogenin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappaB (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it affects the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of A549 cells, a human lung carcinoma cell line, with an IC50 of 57.2 μg/mL . Furthermore, this compound influences cell signaling pathways, including the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway, which are involved in cell growth, survival, and metabolism
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to major therapeutic obesity targets, such as PI3K and Akt, with binding energies of -8.139 KJ/mol and -8.494 KJ/mol, respectively . This binding inhibits the PI3K-Akt signaling pathway, leading to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound inhibits NF-kB activation by preventing the degradation of inhibitor kB (IkB), thereby reducing the expression of pro-inflammatory genes . These molecular interactions underline the compound’s potential as an anti-obesity and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with no significant degradation reported . Long-term studies have shown that this compound maintains its anti-inflammatory and anti-proliferative effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound methyl ester (PrsDMe) exhibits dose-dependent anti-inflammatory activity, with higher doses leading to more significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production . At high doses, this compound may exhibit cytotoxic effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K-Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism . The compound’s interaction with key enzymes and cofactors in these pathways leads to reduced lipid accumulation and improved metabolic profiles. Additionally, this compound’s binding to regulatory proteins in the PI3K-Akt pathway further underscores its potential as an anti-obesity agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . Detailed studies on the exact transport mechanisms and distribution patterns of this compound are still needed to fully understand its pharmacokinetics.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is known to localize in specific cellular compartments, where it exerts its effects on various signaling pathways and gene expression Post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The optimal conditions for this reaction include a concentration of 100 μg/mL of saikosaponin B2 and 8.00 mg/mL of cellulase, incubated in HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of 95.04% .
Industrial Production Methods: The industrial production of Prosaikogenin D primarily relies on enzymatic hydrolysis due to its efficiency and environmental friendliness. Traditional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and lower yields .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prosaikogenin D durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Prosaikogenin D, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
4. Wissenschaftliche Forschungsanwendungen
Prosaikogenin D hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Studien haben sein Potenzial gezeigt, biologische Signalwege und zelluläre Prozesse zu modulieren.
Medizin: Prosaikogenin D zeigt eine signifikante Antikrebsaktivität, insbesondere gegen menschliche Dickdarmkrebszelllinien.
5. Wirkmechanismus
Prosaikogenin D entfaltet seine Wirkung hauptsächlich durch die Hemmung der Proliferation von Krebszellen und die Induktion der Apoptose. Es zielt auf spezifische molekulare Signalwege ab, die an der Zellzyklusregulation und Apoptose beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber es ist bekannt, dass es mit Schlüsselproteinen und Enzymen interagiert, die an diesen Prozessen beteiligt sind .
Ähnliche Verbindungen:
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Vergleich: Prosaikogenin D ist einzigartig aufgrund seiner höheren Bioaktivitäten in vivo im Vergleich zu seinem ursprünglichen Glykosid, Saikosaponin B2. Während Prosaikogenin F und G sowie Saikogenin F und G ebenfalls pharmakologische Aktivitäten zeigen, zeichnet sich Prosaikogenin D durch seine signifikanten Antikrebs-Eigenschaften und seine höhere Bioverfügbarkeit aus .
Vergleich Mit ähnlichen Verbindungen
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Comparison: Prosaikogenin D is unique due to its higher in vivo bioactivities compared to its original glycoside, saikosaponin B2. While Prosaikogenin F and G, as well as Saikogenin F and G, also exhibit pharmacological activities, Prosaikogenin D stands out for its significant anti-cancer properties and higher bioavailability .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUFLADFXKYAU-WQPKRVEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Are there any structural differences between Prosapogenin D and its parent compound that might explain differences in their activities?
A2: Yes, the different activities observed between Platycodin D (the parent compound), this compound, and this compound methyl ester are likely due to structural differences. Specifically, the sugar substituent or the presence of a methyl group at the C28-carboxyl position appear to play a role in their respective activities. []
Q2: How is this compound metabolized in the human gut?
A3: Studies have identified two enzymes from the human gut bacterium Eubacterium sp. A-44 that play a role in metabolizing saikosaponins, the compound class to which this compound belongs. These enzymes are a β-D-glucosidase and a novel β-D-fucosidase. [] While the β-D-glucosidase shows activity towards several saikosaponins, it cannot hydrolyze this compound. [] Conversely, the β-D-fucosidase specifically hydrolyzes Prosaikogenins A and F, but not this compound or G. []
Q3: Has this compound demonstrated any efficacy in in vivo models of disease?
A4: this compound methyl ester has shown promising results in mice models. It displayed acute anti-inflammatory activity in a carrageenan-induced inflammation model and demonstrated anti-arthritic activity in an adjuvant-induced arthritis model. [] These findings suggest potential therapeutic benefits, but further research is needed.
Q4: Are there any efficient methods for preparing this compound?
A5: Recent research has explored enzymatic hydrolysis of Saikosaponin B2 as an efficient and environmentally friendly approach for producing this compound. [] This method holds promise for obtaining larger quantities of this compound for further research and potential applications.
Q5: Where can I find additional resources and information about this compound and related compounds?
A7: Databases like TCMSP, GeneCards, OMIM, Drugbank, and DisGeNet can provide valuable information on saponins from Platycodon grandiflorum, including this compound, and their potential therapeutic targets. [] Additionally, exploring research publications and scientific literature focusing on saikosaponins and their biological activities will be beneficial for gaining further insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


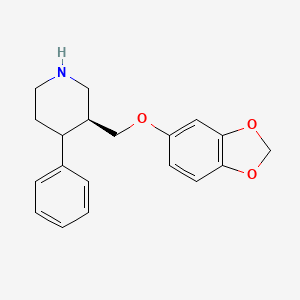

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
